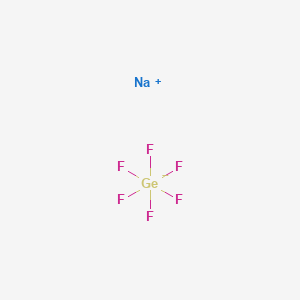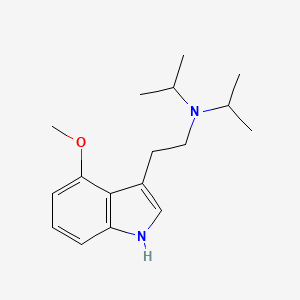
6-Methyl-4-phenylcinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-phenylcinnoline is an organic compound with the molecular formula C15H12N2. It belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenylcinnoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzophenone with acetophenone derivatives under acidic conditions, followed by cyclization to form the cinnoline core. The reaction conditions often include the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener synthesis routes to minimize environmental impact.
化学反応の分析
Types of Reactions: 6-Methyl-4-phenylcinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydrocinnoline derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 6-Methyl-4-phenylcinnoline in biological systems involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity .
類似化合物との比較
4-Phenylcinnoline: Lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-Methylcinnoline: Lacks the phenyl group at the 4-position, leading to different physical and chemical properties.
Quinoline and Isoquinoline Derivatives: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and additional substituents
Uniqueness: 6-Methyl-4-phenylcinnoline is unique due to the presence of both a methyl and a phenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
特性
CAS番号 |
21039-72-5 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
6-methyl-4-phenylcinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-15-13(9-11)14(10-16-17-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
AAUUBEYAXBUHPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)

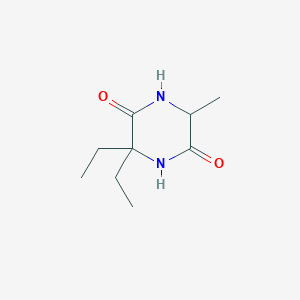
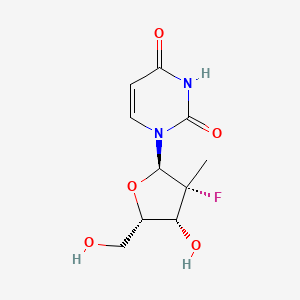
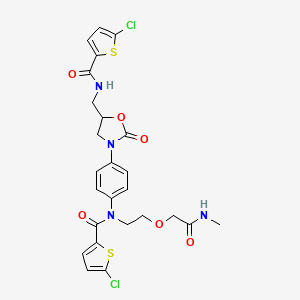
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
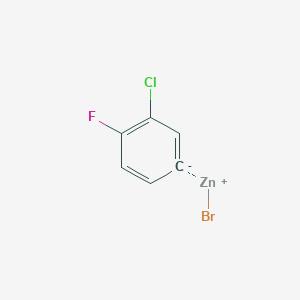
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
